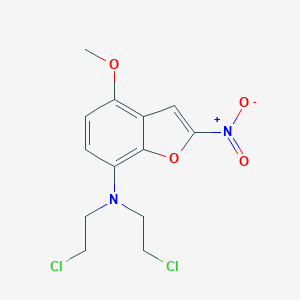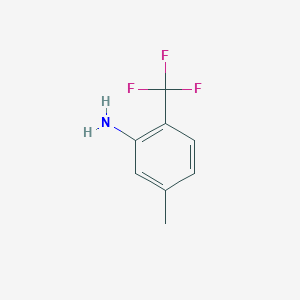![molecular formula C14H18O2 B034220 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid CAS No. 106897-81-8](/img/structure/B34220.png)
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as ibuprofen and is widely used for the treatment of pain, fever, and inflammation. Ibuprofen is considered one of the most effective and safe NSAIDs available in the market.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, leading to a reduction in pain, inflammation, and fever.
Effets Biochimiques Et Physiologiques
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid has a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for the inflammatory response. It also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, ibuprofen has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid in lab experiments is its well-established safety profile. Ibuprofen has been extensively studied and is considered one of the safest 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid available. Additionally, ibuprofen is readily available and relatively inexpensive, making it a cost-effective option for lab experiments. However, ibuprofen does have some limitations. It is not effective for all types of pain and inflammation, and it may cause gastrointestinal side effects in some individuals.
Orientations Futures
There are several future directions for research on 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid. One area of interest is the potential use of ibuprofen in the treatment of Alzheimer's disease. Studies have shown that ibuprofen may help to reduce the risk of developing Alzheimer's disease and may also have a beneficial effect on cognitive function in individuals with the disease. Another area of interest is the development of new formulations of ibuprofen that may be more effective for the treatment of specific types of pain and inflammation. Finally, there is ongoing research into the potential use of ibuprofen for the prevention and treatment of certain types of cancer.
Méthodes De Synthèse
The synthesis of 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid involves the reaction of 4-isobutylacetophenone with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 4-(4-isobutylphenyl)-3-oxobutanoate. The final step involves the decarboxylation of the resulting ethyl 2-(4-isobutylphenyl)propanoate using sodium hydroxide.
Applications De Recherche Scientifique
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for the treatment of pain and inflammation associated with various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. Ibuprofen has also been shown to have a beneficial effect on reducing the risk of cardiovascular disease, Alzheimer's disease, and some types of cancer.
Propriétés
Numéro CAS |
106897-81-8 |
|---|---|
Nom du produit |
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-[4-(3-methylbut-3-enyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18O2/c1-10(2)4-5-12-6-8-13(9-7-12)11(3)14(15)16/h6-9,11H,1,4-5H2,2-3H3,(H,15,16) |
Clé InChI |
HKDBYJVKKMWSIU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)CCC(=C)C)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)CCC(=C)C)C(=O)O |
Synonymes |
Benzeneacetic acid, -alpha--methyl-4-(3-methyl-3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




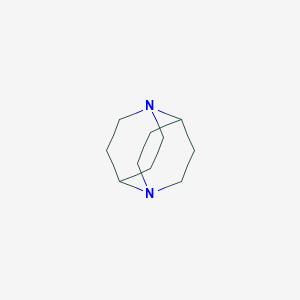
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)

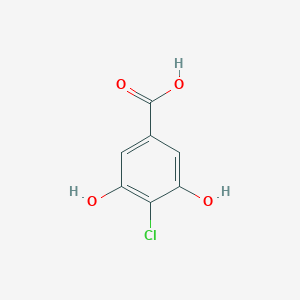
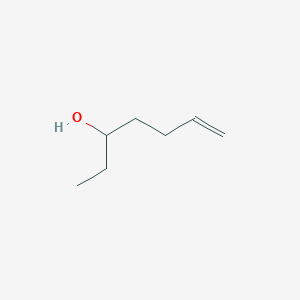
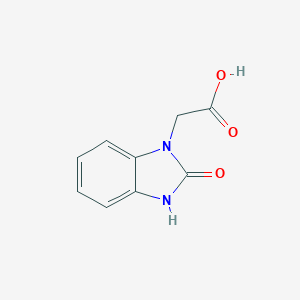
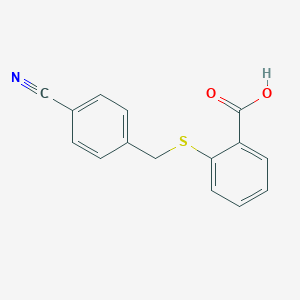
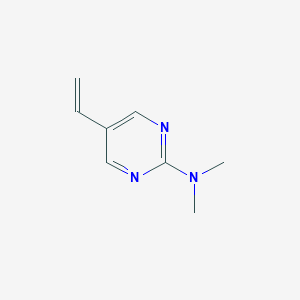
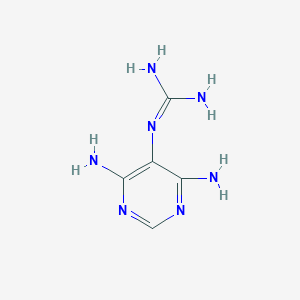
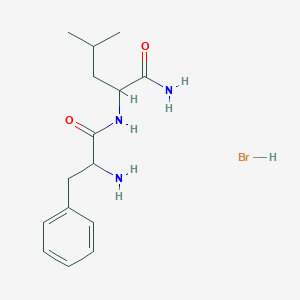
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
